(1R,2R)-2-碘环丙烷羧酸

描述

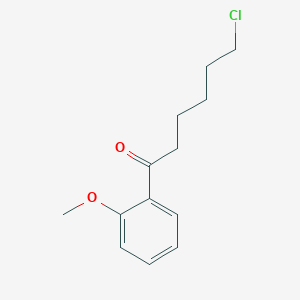

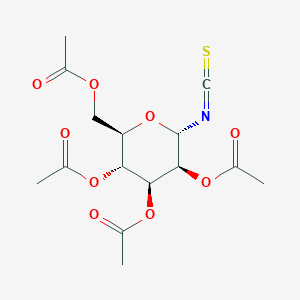

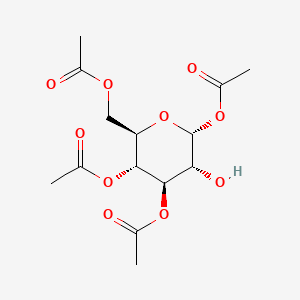

The compound "(1R,2R)-2-iodocyclopropanecarboxylic acid" is a chiral cyclopropane derivative that is of interest due to its potential applications in pharmaceutical chemistry. Cyclopropane-containing compounds are known for their biological activity and are often used as building blocks in drug synthesis. The presence of iodine and carboxylic acid functional groups in this molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the need for precise control over the stereochemistry. In the case of amino cyclopropane carboxylic acids, asymmetric synthesis methods have been developed. For example, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves sequential SN2–SN2' dialkylation of a Ni(II) complex derived from (R)-N-(benzyl)proline, which is closely related to the target molecule . Another approach for synthesizing cyclopropane derivatives is demonstrated in the preparation of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, which involves iodocarbocyclization and subsequent transformations .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex due to the presence of multiple stereocenters. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . This information is valuable for understanding the conformational preferences of cyclopropane derivatives and can inform the synthesis and application of (1R,2R)-2-iodocyclopropanecarboxylic acid.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring and the reactivity of the functional groups attached to it. For instance, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by Curtius rearrangement and other steps . The presence of the iodine atom in (1R,2R)-2-iodocyclopropanecarboxylic acid would likely make it amenable to further functionalization through palladium-catalyzed coupling reactions or nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents such as amino groups, carboxylic acids, and halogens can affect properties like solubility, boiling point, and reactivity. For example, the introduction of fluorine into the cyclopropane ring can significantly alter the acid's reactivity and physical properties . The iodine substituent in (1R,2R)-2-iodocyclopropanecarboxylic acid would be expected to increase its molecular weight and potentially its reactivity in electrophilic substitution reactions.

科学研究应用

制药行业和药物开发

(1R,2S)-1-氨基-2-乙烯基环丙烷-1-羧酸(乙烯基-ACCA)是丙型肝炎病毒 (HCV) NS3/4A 蛋白酶抑制剂中的药效基团。十多种正在开发的药物利用了该化合物的特性。对 (1R,2S)-乙烯基-ACCA 的不对称合成需求很高,突出了其在制药行业中的重要性。研究重点关注生物催化、催化和化学计量方法来合成它及其光学异构体,同时考虑实用性和可扩展性(Sato 等人,2016 年,《欧洲有机化学杂志》)。

对映选择性合成

手性环丙烷衍生物的对映选择性合成是一个重要的研究领域。例如,(1R,2S)-1-氨基-2-乙烯基环丙烷-1-羧酸在药物中起着重要作用。考虑到操作的便利性,重点是开发此类手性化合物的有效且可扩展的合成工艺(Kawashima 等人,2015 年,《皇家化学学会进展》)。

手性环丙烷单元的合成

手性环丙烷单元用于生物活性化合物的构象受限类似物中,这可以增强活性并深入了解生物活性构象。该领域的研究涉及各种手性环丙烷的合成,如(1S,2R)-和 (1R,2R)-2-氨基甲基-1-(1H-咪唑-4-基)环丙烷,及其在理解化合物的构效关系中的应用(Kazuta 等人,2002 年,《有机化学杂志》)。

化学合成中的生物转化

生物转化技术在化学合成中的应用是一个不断发展的领域。例如,Rhodococcus sp. AJ270 用于外消旋反式和顺式-2-芳基环丙烷腈的对映选择性水解,产生具有高对映体过量的化合物,如(1S,2S)-2-苯基环丙烷羧酸。此类工艺展示了生物催化在合成手性中间体方面的效率和环境效益(Wang & Feng,2002 年,《新化学杂志》)。

手性配体和不对称转化

对凯氏酸手性配体的研究,例如由凯氏酸衍生的 C2 对称手性双酰胺配体的合成,说明了立体化学在增强某些化学反应的有效性中的关键作用。这些配体,如(1R,2R)-5a-d 和 (1S,2S)-6a-d,是进行不对称转化的关键,为合成具有特定立体化学构型的化合物提供了一条途径(Majid 等人,2012 年,《分子》)。

药物发现中的立体化学

在药物发现中,化合物的立体化学起着至关重要的作用。例如,对顺式-2-(3,5-二氯苯基氨基甲酰基)环己烷羧酸对映异构体作为代谢型谷氨酸受体亚型 4 的正构调节剂的研究突出了了解分子手性和构象空间如何影响药物活性和有效性的重要性(Christov 等人,2011 年,《化学医学化学》)。

核磁共振手性溶剂化剂

NMR 手性溶剂化剂的发展,如(1R,2R)-1-(1′,8′-萘酰亚胺)-2-氨基环己烷 1及其衍生物,代表了一个研究领域,重点是使用光谱技术提高手性化合物的分辨率。这些试剂对于区分复杂混合物中的手性分子至关重要,这在药物研究中至关重要(Yang 等人,2006 年,《不对称四面体》)。

乙烯生物合成

在植物生理学领域,对 1-氨基环丙烷羧酸立体定向转化为乙烯的研究提供了对乙烯生物合成生化途径的见解。涉及外消旋、(1R, 2S)-和 (1S, 2R)-1-氨基-2-(羟甲基)环丙烷羧酸的研究证明了立体化学在生物过程中的重要性(Pirrung 等人,1989 年,《瑞士化学法案》)。

酶促合成

酶在手性化合物合成中的应用是一个不断发展的研究领域。例如,新分离的鞘氨醇水生菌的 (1R, 2S)-N-Boc-乙烯基-ACCA 乙酯的生物催化不对称合成突出了在工业应用中使用生物催化剂合成手性中间体的潜力(Zhu 等人,2018 年,《应用生物化学和生物技术》)。

安全和危害

属性

IUPAC Name |

(1R,2R)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-iodocyclopropanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)